molecular formula C16H13FN2O4S B12133646 5-fluoro-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B12133646
M. Wt: 348.4 g/mol
InChI Key: FRZBTKSCMOWKRS-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro and Methyl Groups: These groups can be introduced via electrophilic aromatic substitution or other suitable methods.

    Attachment of the Sulfamoylphenyl Group: This step might involve coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

    Formation of the Carboxamide Group: This can be done through amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzofuran ring.

    Reduction: Reduction reactions might target the carboxamide group or other functional groups.

    Substitution: The fluoro and sulfamoyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-carboxamide derivatives: These compounds share the fluoro and carboxamide groups.

    Benzofuran derivatives: Compounds with the benzofuran core structure.

    Sulfamoylphenyl derivatives: Compounds containing the sulfamoylphenyl group.

Uniqueness

The uniqueness of 5-fluoro-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C16H13FN2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

5-fluoro-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H13FN2O4S/c1-9-13-8-10(17)2-7-14(13)23-15(9)16(20)19-11-3-5-12(6-4-11)24(18,21)22/h2-8H,1H3,(H,19,20)(H2,18,21,22)

InChI Key

FRZBTKSCMOWKRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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